2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl)-

Description

Historical Context and Development

The compound 2-naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl)- emerged as part of the Naphthol AS series, first patented in 1911 by German chemists seeking improved azoic dye components. Its synthesis, typically involving the condensation of p-toluidine with 3-hydroxy-2-naphthoic acid in the presence of phosphorus trichloride, became a cornerstone for producing substantive dyes with enhanced cotton affinity. By the 1930s, derivatives like Naphthol AS-RT (C.I. 37521) gained industrial prominence due to their superior lightfastness and dyeing efficiency compared to earlier β-naphthol-based agents. The development of this compound marked a shift toward arylamide-based coupling components, enabling broader color ranges and improved textile applications.

Nomenclature and Identification Systems

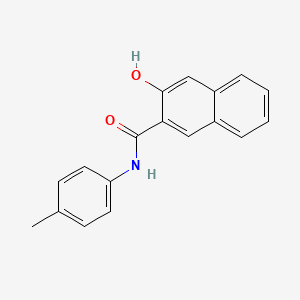

The systematic IUPAC name 3-hydroxy-N-(4-methylphenyl)naphthalene-2-carboxamide reflects its structural features: a naphthalene backbone with hydroxyl (C3) and carboxamide (C2) groups, the latter linked to a 4-methylphenyl substituent. Key identifiers include:

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 3651-62-5 | |

| Molecular Formula | C₁₈H₁₅NO₂ | |

| Molecular Weight | 277.32 g/mol | |

| Common Synonyms | Naphthol AS-RT, Cibanaphthol RT, C.I. Azoic Coupling Component 31 |

The compound’s 3D structure (Fig. 1) shows planarity between the naphthalene and phenyl rings, critical for dye substantivity.

Classification within Naphthalene-Based Compounds

This molecule belongs to three overlapping categories:

- Naphthol AS Derivatives : Characterized by the 3-hydroxy-2-naphthoic acid anilide core, optimized for azo dye synthesis.

- Azoic Coupling Components : Classified under C.I. 37521, it reacts with diazonium salts to form insoluble azo pigments on fabrics.

- Carboxamide-Functionalized Naphthalenes : The carboxamide group at C2 enables hydrogen bonding and improves thermal stability compared to ester analogs.

Its structural analogs vary by substituent position and electronic effects, influencing coupling rates and dye hues. For instance, replacing the 4-methyl group with methoxy (as in CAS 68556-00-3) shifts λ_max by ~20 nm.

Significance in Organic and Analytical Chemistry

As a benchmark azoic coupling agent, this compound enables precise color formation in textiles, with applications extending to analytical chemistry for detecting aromatic amines via diazotization. Recent studies highlight its role in synthesizing naphthalenecarboxamide derivatives with dual protein kinase/histone deacetylase inhibition, showing potential in cancer research. In materials science, its planar structure facilitates π-stacking in supramolecular assemblies, useful for organic semiconductors.

Properties

IUPAC Name |

3-hydroxy-N-(4-methylphenyl)naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-12-6-8-15(9-7-12)19-18(21)16-10-13-4-2-3-5-14(13)11-17(16)20/h2-11,20H,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBZFRCZVJXXHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063115 | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49668588 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3651-62-5 | |

| Record name | 3-Hydroxy-N-(4-methylphenyl)-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3651-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 37521 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003651625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cibanaphthol RT | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-4'-methyl-2-naphthanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-4'-METHYL-2-NAPHTHANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XQ3JQD4MA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Mode of Action

It has been shown to have antibacterial activity, suggesting it interacts with bacterial cells in a way that inhibits their growth or survival.

Biochemical Pathways

It has been suggested that the compound may inhibit photosynthetic electron transport in spinach chloroplasts, indicating a potential effect on photosynthetic pathways.

Pharmacokinetics

It’s known that lipophilicity plays a major role in these processes, affecting solubility, absorption, distribution, and biotransformation, as well as pharmacological activity.

Biological Activity

2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl)- is an organic compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This compound, characterized by its naphthalene structure fused with a carboxamide group and a hydroxyl group, has garnered interest due to its potential applications in drug development and agriculture. Its molecular formula is , with a molecular weight of approximately 299.305 g/mol .

The biological activity of this compound is attributed to its structural features, which allow it to interact with various molecular targets. The presence of the hydroxyl group facilitates hydrogen bonding and enhances solubility in biological systems, while the naphthalene core provides an aromatic character conducive to π-π interactions with biomolecules . The mechanism of action may involve the modulation of enzyme activity, interference with cellular signaling pathways, and potential genotoxic effects due to metabolic conversion to reactive intermediates .

Antimicrobial Properties

Research indicates that 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl)- exhibits antimicrobial activity. This property makes it a candidate for applications in agriculture as a pesticide or fungicide . The compound's ability to inhibit microbial growth could be linked to its structural interactions with microbial cell membranes or essential metabolic pathways.

Anticancer Potential

The compound has been investigated for its anticancer properties, showing promise in inhibiting the proliferation of cancer cells. Studies suggest that similar compounds can induce apoptosis (programmed cell death) and inhibit tumor growth by interfering with specific signaling pathways . The exact pathways remain under investigation, but there is evidence pointing towards the involvement of oxidative stress mechanisms and modulation of gene expression.

Genotoxicity and Carcinogenicity

There are concerns regarding the genotoxic potential of azo compounds, including 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl)-. Azo compounds can undergo metabolic reduction to release aromatic amines, which are known mutagens . Studies have indicated that exposure to this compound may lead to DNA damage, raising questions about its safety profile in prolonged use or exposure scenarios .

Case Studies

Several studies have focused on the biological effects of related compounds within the naphthalene carboxamide family. For instance:

- Study on Anticancer Activity : A study demonstrated that derivatives of naphthalene carboxamides exhibited significant cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .

- Antimicrobial Activity Assessment : In vitro tests showed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .

Comparative Analysis

The following table summarizes key structural and biological features of related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl) | C18H15NO2 | Different substituent on nitrogen |

| 1-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl) | C18H17NO2 | Position of amide group differs |

| 2-Hydroxy-1-naphthalenecarboxylic acid | C11H10O3 | Lacks amide functionality; more acidic |

Comparison with Similar Compounds

Research Findings and Challenges

Structure-Activity Relationships (SAR) :

- Challenges: Solubility Limitations: Non-ionic derivatives (e.g., 4-methylphenyl) require organic solvents for processing, complicating large-scale applications . Toxicity: Some azo derivatives may degrade into carcinogenic amines, necessitating rigorous safety evaluations .

Preparation Methods

Starting Materials and Key Intermediates

- 3-Hydroxy-2-naphthoic acid : This compound serves as the primary naphthalene-based acid precursor.

- 4-Methyl aniline (p-toluidine) : Provides the 4-methylphenyl amine moiety for amide bond formation.

Amide Bond Formation via Condensation

The core synthetic step is the condensation of 3-hydroxy-2-naphthoic acid with 4-methyl aniline to form the corresponding amide. This reaction typically proceeds under the following conditions:

- Activation of the carboxylic acid : The acid group of 3-hydroxy-2-naphthoic acid is activated to facilitate nucleophilic attack by the amine. Common activation methods include:

- Use of coupling agents such as dicyclohexylcarbodiimide (DCC) or carbodiimide derivatives.

- Conversion to acid chlorides using reagents like thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with the amine.

- Reaction conditions : The condensation is generally carried out in an inert solvent (e.g., dichloromethane, tetrahydrofuran) at room temperature or slightly elevated temperatures (25–60 °C) to optimize yield.

- pH control : Maintaining a slightly basic or neutral pH can prevent side reactions and promote amide bond formation.

Formation of the Monosodium Salt

After amide formation, the compound is converted into its monosodium salt form to enhance solubility and stability:

- Neutralization : The acidic hydroxyl group at the 3-position of the naphthalene ring is neutralized by treatment with sodium hydroxide (NaOH) in stoichiometric amounts (1:1 molar ratio).

- Isolation : The monosodium salt precipitates or remains in solution depending on solvent choice and is isolated by filtration or crystallization.

Purification Techniques

- Recrystallization : Commonly from ethanol-water mixtures to achieve high purity (>95%).

- Chromatography : Employed if further purification is required, especially for research-grade material.

Industrial and Laboratory Scale Preparation

Laboratory Synthesis

- Small-scale synthesis typically uses DCC-mediated coupling in anhydrous solvents.

- Reaction monitoring by thin-layer chromatography (TLC) or HPLC ensures completion.

- Final product is dried under vacuum and characterized.

Industrial Production

- Large-scale batch or continuous flow reactors are used.

- Automated control of temperature, pH, and reagent feed rates optimizes yield and purity.

- Crystallization and filtration steps are scaled accordingly.

- Quality control includes NMR, mass spectrometry, and HPLC purity analysis.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 3-Hydroxy-2-naphthoic acid + 4-methyl aniline | Coupling agent (e.g., DCC), inert solvent, RT to 60 °C | 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl) (amide) |

| 2 | Amide + NaOH | Aqueous solution, stoichiometric NaOH | Monosodium salt of the amide |

| 3 | Crystallization | Ethanol-water mixture | Purified monosodium salt |

Analytical Characterization Supporting Preparation

- NMR Spectroscopy (1H and 13C) : Confirms amide bond formation and substitution pattern (hydroxyl at C3, amide at C2).

- Mass Spectrometry (ESI-MS) : Confirms molecular weight (~299.3 g/mol for monosodium salt).

- X-ray Crystallography : Provides structural confirmation, especially sodium coordination with hydroxyl and amide groups.

- HPLC : Used to assess purity (>95% typical for research-grade material).

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Materials | 3-Hydroxy-2-naphthoic acid, 4-methyl aniline |

| Key Reaction | Amide bond formation via condensation (DCC or acid chloride method) |

| Salt Formation | Neutralization with NaOH to form monosodium salt |

| Solvents | Dichloromethane, THF, ethanol-water mixtures |

| Temperature Range | Room temperature to 60 °C |

| Purification | Recrystallization, chromatography |

| Typical Yield | >80% |

| Characterization Techniques | NMR, MS, X-ray crystallography, HPLC |

| Industrial Scale | Batch or continuous reactors with automated control |

Q & A

Q. What are the recommended methodologies for synthesizing 3-hydroxy-N-(4-methylphenyl)-2-naphthalenecarboxamide and ensuring purity?

Answer: The compound can be synthesized via azo coupling reactions, where a diazonium salt derived from 4-methylaniline reacts with 3-hydroxy-2-naphthalenecarboxamide. Key steps include:

- Diazotization : Treat 4-methylaniline with nitrous acid (HNO₂) under acidic conditions to form the diazonium salt.

- Coupling : React the diazonium salt with 3-hydroxy-2-naphthalenecarboxamide in a weakly acidic or alkaline medium to form the azo linkage .

- Purification : Use recrystallization from ethanol or methanol, followed by column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted precursors. Confirm purity via HPLC with a C18 column and UV detection at 254 nm .

Q. How can this compound be characterized using analytical techniques?

Answer:

- HPLC Analysis : Employ a Newcrom R1 column (4.6 × 150 mm, 5 µm) with a mobile phase of acetonitrile:water:phosphoric acid (60:40:0.1 v/v) at 1.0 mL/min. For MS compatibility, replace phosphoric acid with 0.1% formic acid .

- Spectroscopy :

- UV-Vis : Measure λmax in DMSO (expected ~450–500 nm due to azo chromophore) .

- FT-IR : Identify characteristic peaks for -OH (3200–3400 cm⁻¹), amide C=O (1650–1680 cm⁻¹), and azo N=N (1400–1500 cm⁻¹) .

- Mass Spectrometry : Use ESI-MS in positive ion mode to confirm molecular ion peaks (expected m/z ~336.3 for [M+H]⁺) .

Q. What protocols are recommended for assessing the compound’s toxicity in preclinical studies?

Answer:

- In Vitro Assays :

- Cytotoxicity : Use MTT assays on human HepG2 or HEK293 cells at concentrations ranging 1–100 µM for 24–48 hours .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

- In Vivo Models :

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

Answer:

- Crystallization : Grow crystals via slow evaporation from DMF/water (7:3 v/v) at 25°C.

- Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement : Process data with SHELXL (space group determination, anisotropic displacement parameters). Hydrogen-bonding networks can be analyzed using Mercury software .

- Key Metrics : Report R-factor (<5%), bond angle/length deviations, and Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-π stacking, O-H···N hydrogen bonds) .

Q. What role do hydrogen-bonding patterns play in the compound’s molecular packing and stability?

Answer:

- Graph Set Analysis : Use Etter’s notation to classify hydrogen bonds (e.g., C(6) chains for amide-OH interactions).

- Thermal Stability : Correlate DSC/TGA data (decomposition >250°C) with hydrogen-bond density. Stronger networks (e.g., bifurcated O-H···O/N) enhance thermal resilience .

- Solubility : Polar solvents disrupt hydrogen bonds, reducing crystallinity. Quantify via Hansen solubility parameters .

Q. How can substituent variations optimize the compound’s bioactivity or material properties?

Answer:

- Structure-Activity Relationships (SAR) :

- Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict electronic transitions (TD-DFT) and binding affinities (molecular docking) .

Q. What regulatory considerations apply to this compound in industrial applications?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.